2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide
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Overview
Description
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is a complex organic compound with a unique structure that includes a brominated dibenzo[c,e][1,2]thiazine core and an imidazole moiety
Preparation Methods
The synthesis of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide typically involves multiple steps. The starting material is often a dibenzo[c,e][1,2]thiazine derivative, which undergoes bromination to introduce the bromine atom at the 9-position. This is followed by oxidation to form the 5,5-dioxido group. The final step involves the acylation of the imidazole moiety with the brominated dibenzo[c,e][1,2]thiazine derivative under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed to remove the dioxido groups.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide involves its interaction with specific molecular targets. The brominated dibenzo[c,e][1,2]thiazine core and the imidazole moiety allow it to bind to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways involved are still under investigation, but it is believed to affect cellular processes by modulating signal transduction pathways.
Comparison with Similar Compounds
Similar compounds include other dibenzo[c,e][1,2]thiazine derivatives and imidazole-containing molecules. Compared to these compounds, 2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(1H-imidazol-1-yl)propyl]acetamide is unique due to the presence of both the brominated dibenzo[c,e][1,2]thiazine core and the imidazole moiety, which confer distinct chemical and biological properties. Some similar compounds include:
- 9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazine
- N-(3-(1H-imidazol-1-yl)propyl)acetamide
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C20H19BrN4O3S |
---|---|
Molecular Weight |
475.4 g/mol |
IUPAC Name |
2-(9-bromo-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-imidazol-1-ylpropyl)acetamide |
InChI |
InChI=1S/C20H19BrN4O3S/c21-15-6-7-18-17(12-15)16-4-1-2-5-19(16)29(27,28)25(18)13-20(26)23-8-3-10-24-11-9-22-14-24/h1-2,4-7,9,11-12,14H,3,8,10,13H2,(H,23,26) |
InChI Key |
WFIJLKUYBTVDDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Br)N(S2(=O)=O)CC(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
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